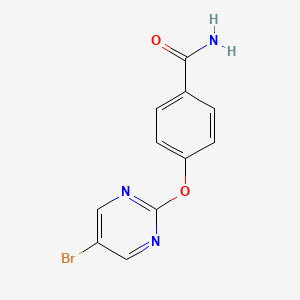
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, heart failure, and renal dysfunction.
科学研究应用
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving cardiac function in animal models of hypertension and heart failure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have a renoprotective effect by reducing proteinuria and improving renal function in animal models of renal dysfunction.
作用机制
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide selectively blocks the ETA receptor, which is responsible for the vasoconstrictive and proliferative effects of endothelin-1 (ET-1). By blocking the ETA receptor, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide reduces the vasoconstrictive effect of ET-1, leading to vasodilation and a reduction in blood pressure. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also inhibits the proliferative effect of ET-1, which is involved in the pathogenesis of various diseases, such as pulmonary hypertension and cancer.
Biochemical and physiological effects:
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It reduces blood pressure by inducing vasodilation and inhibiting the vasoconstrictive effect of ET-1. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide also improves cardiac function by reducing myocardial fibrosis and hypertrophy. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has a renoprotective effect by reducing proteinuria and improving renal function. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has also been shown to have an anti-inflammatory effect by reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also selective for the ETA receptor, which allows for the specific study of the ETA receptor signaling pathway. However, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has poor solubility in aqueous solutions, which limits its use in some experimental settings.
未来方向
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, such as pulmonary hypertension and cancer. 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can also be used as a tool to study the ETA receptor signaling pathway and its role in disease pathogenesis. Furthermore, 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide can be modified to improve its pharmacokinetic properties, such as its half-life and solubility, to enhance its therapeutic potential.
合成方法
The synthesis of 5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-bromoethylpyridine-4-carboxylate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the purification of the crude product using column chromatography.
属性
IUPAC Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(8-15-9-12)13(18)16-6-3-10-1-4-14-5-2-10/h1-2,4-5,7-9,17H,3,6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWLRQOMPGINQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)